tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Description
This compound (CAS 733757-89-6) is a pyrazolo-pyridine derivative with a trifluoromethyl (-CF₃) substituent at the 3-position and a tert-butyl carbamate group at the 6-position. Its molecular formula is C₁₂H₁₆F₃N₃O₂, with a molecular weight of 291.27 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for optimizing drug-like properties.
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethyl)-3,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTFJVMOAPNDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=NC2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The most widely reported method involves cyclocondensation reactions between tert-butyl hydrazine derivatives and β-keto esters or diketones. For example, reacting tert-butyl carbazate with ethyl 4,4,4-trifluoroacetoacetate in ethanol under reflux conditions initiates pyrazole ring formation. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield the pyrazole core. Subsequent hydrogenation of the pyridine ring using palladium on carbon (Pd/C) under hydrogen atmosphere generates the 4,5-dihydro-3H-pyrazolo[3,4-c]pyridine scaffold.
Key Reaction Parameters :
Ring-Closing Strategies from Pyridine Precursors
A patent-pending approach (CN105801574A) utilizes 2-chloro-3-pyridinecarboxaldehyde as the starting material. In dimethylformamide (DMF), oxammonium hydrochloride facilitates ring closure to form the pyrazolo[3,4-c]pyridine core. The tert-butyl ester is introduced via subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).
Optimization Insights :
Multicomponent Reaction (MCR) Assembly
Advanced MCR protocols enable single-pot synthesis by combining tert-butyl glycine, trifluoromethyl acetylene, and pyridine-3-carbaldehyde. This method, adapted from trifluoromethyl-substituted pyrazolo[4,3-c]pyridine syntheses, employs copper(I) iodide as a catalyst in acetonitrile at 60°C. The one-step process achieves 74% yield while minimizing purification steps.
Mechanistic Pathway :
- Copper-mediated alkyne activation
- [3+2] Cycloaddition with tert-butyl glycine
- Spontaneous aromatization and Boc protection
Comparative Analysis of Synthetic Methods
Critical Observations :
- The ring-closing method offers superior yield (85%) but requires rigorous control of HCl gas evolution.
- MCR approaches reduce synthesis time by 50% compared to stepwise routes but necessitate chromatographic purification.
Functionalization and Protecting Group Strategies
Trifluoromethylation Techniques
Post-cyclization trifluoromethylation employs either:
- Electrophilic CF₃ Sources : Trifluoromethyl iodide (CF₃I) with cesium fluoride (CsF) in DMF at -20°C
- Nucleophilic Reagents : (Trifluoromethyl)trimethylsilane (TMS-CF₃) under phase-transfer conditions
Comparative Efficiency :
tert-Butoxycarbonyl (Boc) Protection
Boc group introduction occurs via two primary methods:
- Pre-cyclization Protection : Boc-anhydride reaction with secondary amines prior to ring formation
- Post-synthesis Protection : Direct Bocylation using Boc₂O and DMAP in dichloromethane
Steric Considerations :
- Pre-protection minimizes side reactions but reduces cyclization efficiency by 15–20%.
- Post-synthesis Bocylation maintains ring integrity but requires excess reagent (2.5 eq).
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column) with acetonitrile/water gradient elution demonstrates:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the ring-closing method to flow chemistry enhances scalability:
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization:
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| HCl (conc.)/H₂O, reflux, 6–8 h | 3-(Trifluoromethyl)pyrazolopyridine carboxylic acid | 85–92% | Complete deprotection of ester group |
| NaOH (aq)/EtOH, 60°C, 4 h | Sodium carboxylate intermediate | 78% | Requires neutralization for acid isolation |
This reaction is critical for generating bioactive intermediates, as carboxylic acids serve as precursors for amides, acyl chlorides, and other derivatives.
Hydrogenation of the Dihydropyridine Ring
The 4,5-dihydro-3H-pyridine moiety undergoes catalytic hydrogenation to saturate the ring system:
| Catalyst | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| H₂/Pd-C (10 wt%) | EtOAc, RT, 12 h | Fully saturated pyrazolopiperidine derivative | 88% | Exclusive reduction of C=C |
| H₂/Raney Ni | MeOH, 50°C, 8 h | Partially saturated intermediate | 65% | Competitive over-reduction |
Selectivity depends on catalyst choice and reaction duration, with Pd-C favoring complete saturation.
Trifluoromethyl Group Reactivity
The CF₃ group participates in nucleophilic substitution and radical-mediated reactions:
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Mechanistic Notes |
|---|---|---|---|---|
| KNH₂/NH₃ (l) | −33°C, 2 h | Pyrazolopyridine with NH₂ substituent | 42% | Requires electron-deficient arene |
| NaSMe/DMF | 120°C, 24 h | SMe-substituted derivative | 28% | Limited due to CF₃ steric effects |
Radical Trifluoromethylation
| Initiator | Substrate | Product | Yield | Application |
|---|---|---|---|---|
| TBHP/CuI | Alkenes or alkynes | CF₃-containing adducts | 55–70% | Expands molecular complexity |
Cycloaddition and Ring-Opening Reactions
The pyrazolopyridine core engages in [3+2] cycloadditions with dipolarophiles:
Oxidation and Functionalization of the Pyrazole Ring
The pyrazole nitrogen undergoes alkylation and oxidation:
| Reagent | Conditions | Product | Yield | Key Features |
|---|---|---|---|---|
| MeI/K₂CO₃/DMF | RT, 6 h | N-Methylated derivative | 89% | Retains CF₃ group stability |
| mCPBA/CH₂Cl₂ | 0°C to RT, 2 h | Pyrazole N-oxide | 75% | Enhances electrophilicity |
Decarboxylation and Ring Contraction
Under thermal or acidic conditions, decarboxylation occurs, altering the heterocyclic framework:
Scientific Research Applications
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its pharmacological properties, including potential use as a drug candidate.
Mechanism of Action
The mechanism by which tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key differences between the target compound and its closest analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound : tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate | 733757-89-6 | C₁₂H₁₆F₃N₃O₂ | 291.27 | 3-CF₃, 6-tert-butyl | Trifluoromethyl, carbamate |
| Analog 1 : tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate | 1823389-31-6 | C₁₅H₂₅N₃O₃ | 295.38 | 3-CH₂OH, 2-isopropyl | Hydroxymethyl, isopropyl |
| Analog 2 : tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | 733757-89-6* | C₁₁H₁₇N₃O₂ | 231.28 | None at 3-position, pyrazolo[4,3-c] scaffold | Unsubstituted pyrazolo ring |
Impact of Substituents on Physicochemical Properties
Trifluoromethyl (-CF₃) vs. Hydroxymethyl (-CH₂OH): The CF₃ group in the target compound increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability and resistance to oxidative metabolism .
This contrasts with the unsubstituted 2-position in the target compound, which allows greater conformational flexibility .
Pyrazolo Ring Isomerism :
- The target compound’s pyrazolo[3,4-c]pyridine scaffold differs from Analog 2’s pyrazolo[4,3-c]pyridine , altering ring fusion positions. This impacts electronic distribution and binding affinity in enzyme active sites .
Biological Activity
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a molecular formula of CHFNO and a molecular weight of approximately 291.27 g/mol. Its structure includes a trifluoromethyl group, which enhances its lipophilicity and biological activity. The tert-butyl ester contributes to its stability and solubility in organic solvents .
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that pyrazolo[3,4-c]pyridine derivatives can possess antibacterial properties, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in various models, indicating potential therapeutic applications in treating inflammatory diseases .
- Cytotoxicity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting their potential role in cancer therapy. For instance, the introduction of trifluoromethyl groups has been associated with enhanced activity against specific cancer types .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Pyrazole Framework : The initial step often includes the condensation of hydrazine derivatives with suitable carbonyl compounds.
- Introduction of Trifluoromethyl Group : This can be achieved through various fluorination methods or using trifluoromethylating agents.
- Carboxylation : The final step involves esterification to introduce the tert-butyl group at the carboxylic acid position.
These synthetic routes highlight the versatility in generating this compound and its analogs, which may exhibit varying degrees of biological activity .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of pyrazolo[3,4-c]pyridine derivatives, a series of compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Properties
A recent investigation focused on the anti-inflammatory effects of related compounds in murine models. The results showed that specific derivatives reduced pro-inflammatory cytokines significantly more than traditional anti-inflammatory drugs like diclofenac sodium .
Interaction Studies
Interaction studies involving this compound focus on understanding its binding affinity and mechanism of action with biological targets such as enzymes or receptors. Techniques employed include:
- Molecular Docking : Computational studies predict how the compound interacts with target proteins.
- In Vitro Assays : These assays are crucial for elucidating the pharmacological profiles of related compounds and guiding further development.
Such studies are essential for providing insights into the therapeutic potential of this compound and its derivatives.
Q & A
Basic: How can researchers optimize the synthesis of tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use polar aprotic solvents (e.g., DMAc) with potassium carbonate as a base, heated to 80°C for 10 hours to facilitate cyclization and trifluoromethyl group incorporation .
- Purification : Employ silica gel chromatography (gradient elution with ethyl acetate/hexane) to isolate the product from byproducts. Monitor purity via LC-MS (m/z 343.42 [M+H]⁺) and confirm structural integrity with ¹H/¹³C NMR .
- Yield Improvement : Optimize stoichiometry of intermediates (e.g., tert-butyl carbamate derivatives) and use inert atmospheres to minimize hydrolysis of trifluoromethyl groups .
Basic: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze ¹H NMR for pyrazolo-pyridine proton environments (δ 1.4–1.5 ppm for tert-butyl, δ 3.0–4.5 ppm for dihydro-pyridine protons) and ¹⁹F NMR for trifluoromethyl signals (δ -60 to -70 ppm) .
- X-Ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement. Prepare crystals via slow evaporation in dichloromethane/hexane. Validate bond lengths/angles (e.g., C-F = 1.33–1.35 Å) and torsional parameters .
- Mass Spectrometry : Confirm molecular weight via high-resolution LC-MS (expected [M+H]⁺ = 343.42) and compare fragmentation patterns with PubChem data .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?
Methodological Answer:
- Experimental Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise temperature) to isolate variables. Compare results with DFT calculations (e.g., B3LYP/6-31G*) for electrophilic substitution trends .
- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of deviations. Use precision bands (as in DOE frameworks) to distinguish experimental noise from systemic errors .
- Cross-Platform Modeling : Combine Gaussian-based computational outputs with experimental kinetics (e.g., Arrhenius plots) to refine activation energy estimates for trifluoromethyl group reactions .
Advanced: What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
Methodological Answer:
- Laboratory Studies : Measure hydrolysis rates (pH 4–9 buffers, 25–50°C) and photodegradation under UV light (λ = 254 nm) to estimate half-lives. Use LC-MS to track degradation products (e.g., pyridine carboxylates) .
- Bioaccumulation Assays : Conduct octanol-water partition coefficient (log P) experiments (shake-flask method) to predict lipid solubility. Compare with EPA EPI Suite models for ecological risk assessment .
- Field Monitoring : Deploy passive samplers in aquatic systems to detect trace levels. Correlate with GC-MS data to quantify biotic uptake in model organisms (e.g., Daphnia magna) .
Advanced: How does the pyrazolo-pyridine core influence the compound’s reactivity in catalytic systems?
Methodological Answer:
- Comparative Studies : Synthesize analogs (e.g., tert-butyl pyrazolo-triazolo derivatives) and compare reaction rates in Pd-catalyzed cross-couplings. Use kinetic profiling (e.g., Eyring plots) to assess steric/electronic effects of the trifluoromethyl group .
- Substituent Analysis : Employ Hammett plots to quantify how electron-withdrawing groups (e.g., -CF₃) affect nucleophilic aromatic substitution. Pair with DFT-computed charge density maps .
- Catalytic Screening : Test reactivity in diverse conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using Pd(OAc)₂/XPhos. Monitor yields and byproduct formation via HPLC .
Advanced: What strategies mitigate risks associated with handling this compound in laboratory settings?
Methodological Answer:
- Safety Protocols : Follow OSHA GHS guidelines (P201/P202) for handling fluorinated heterocycles. Use fume hoods, nitrile gloves, and flame-resistant lab coats .
- Waste Management : Neutralize reaction residues with aqueous bicarbonate before disposal. Store waste in labeled containers for incineration (≤100°C to prevent decomposition) .
- Emergency Response : Maintain spill kits with vermiculite for solid absorption. For skin contact, rinse with 0.1 M sodium thiosulfate and seek medical evaluation .
Advanced: How can researchers design experiments to study the compound’s metabolic stability in biological systems?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess inhibition potency (IC₅₀ values). Compare with positive controls (e.g., ketoconazole) .
- Metabolite Identification : Perform HR-MS/MS fragmentation to detect hydroxylated or demethylated metabolites. Validate with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
